

BP Fluor 594 NHS ester for novice users

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Compound of Interest

Compound Name: *BP Fluor 594 NHS ester*

Cat. No.: *B3179287*

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An In-Depth Technical Guide to **BP Fluor 594 NHS Ester** for Novice Users

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BP Fluor 594 NHS ester**, a bright, red-fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules. It is designed to equip novice users with the essential technical knowledge for successful conjugation and application in various research contexts.

Core Properties and Specifications

BP Fluor 594 is a water-soluble and pH-insensitive fluorescent dye, making it a versatile tool for biological imaging and flow cytometry.^{[1][2][3]} Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary amines on biomolecules, forming a stable amide bond.^{[1][2]}

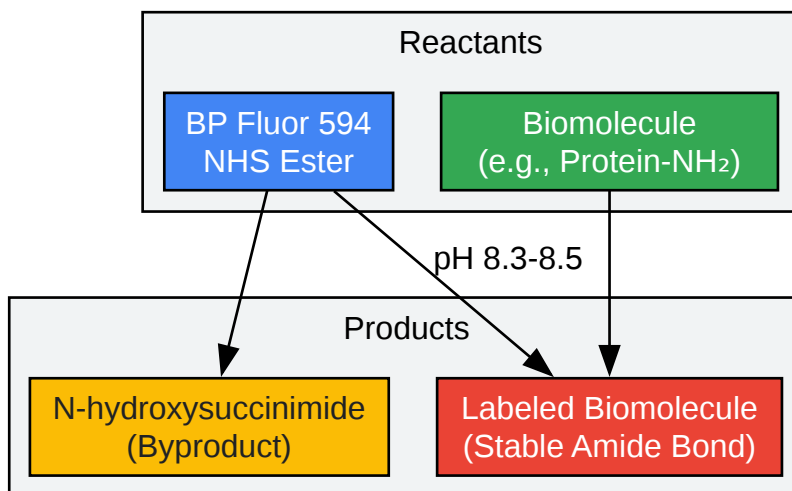
The key quantitative specifications for BP Fluor 594 are summarized in the table below for easy reference.

Property	Value	Reference
Excitation Maximum	590 nm	[1][2]
Emission Maximum	617 nm	[1][2]
Extinction Coefficient	92,000 cm ⁻¹ M ⁻¹	[1][2]
Fluorescence Quantum Yield	~0.77*	[1]
Molecular Weight	819.9 g/mol	[1][2]
Solubility	Water, DMSO, DMF	[1][2]
Optimal pH for Labeling	7.0 - 9.0	[1][4]

Note: The quantum yield is for the corresponding carboxylic acid derivative, which is expected to be very similar for the NHS ester.

Chemical Reaction: Amine Labeling

BP Fluor 594 NHS ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable covalent amide bond. The NHS ester is an excellent leaving group, facilitating the nucleophilic attack by the amine.



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Reaction of **BP Fluor 594 NHS ester** with a primary amine.

Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling antibodies with **BP Fluor 594 NHS ester**. The molar ratio of dye to antibody may need to be optimized for specific applications to achieve the desired degree of labeling (DOL).

Materials:

- **BP Fluor 594 NHS ester**
- Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)
- 1 M Sodium bicarbonate buffer (pH 8.3)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

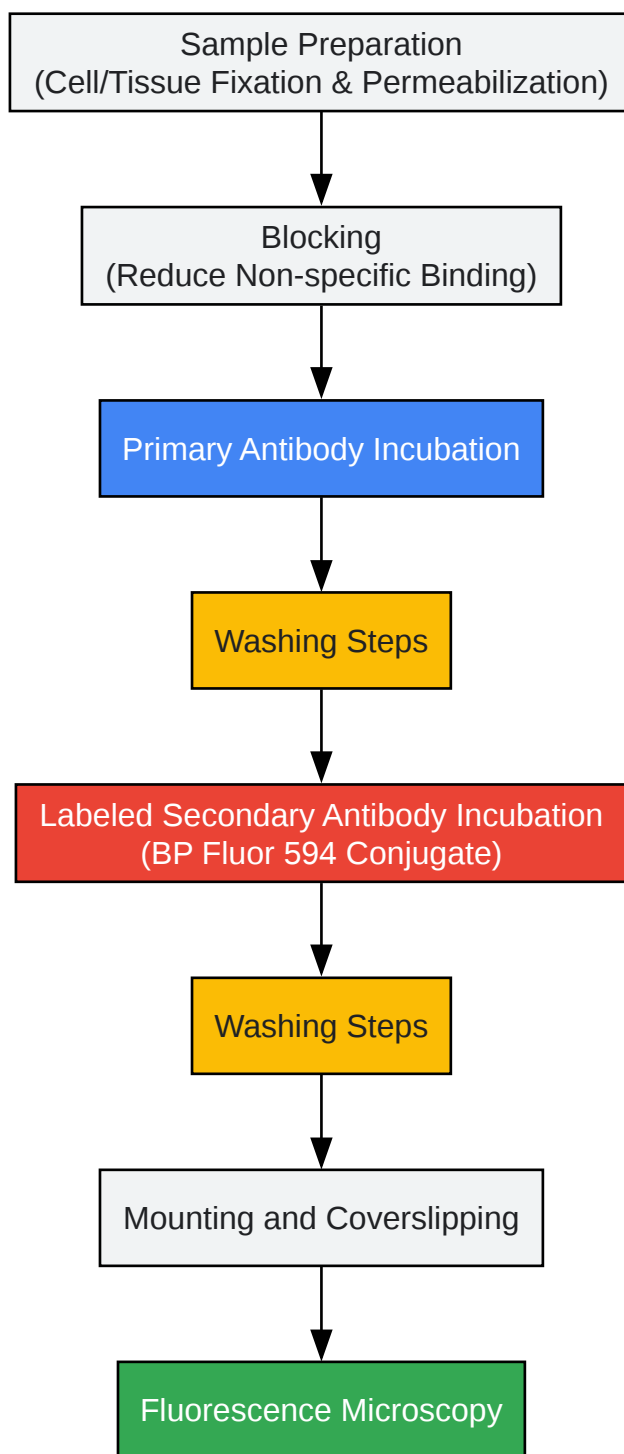
- Prepare the Antibody Solution:
 - Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.
 - If the antibody is in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate solution to adjust the pH.
- Prepare the Dye Stock Solution:
 - Dissolve **BP Fluor 594 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
- Perform the Labeling Reaction:

- While gently vortexing the antibody solution, add the calculated amount of the dye stock solution dropwise. A common starting point is a 10-fold molar excess of the dye.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purify the Labeled Antibody:
 - Prepare a gel filtration column equilibrated with PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody. The smaller, slower-moving colored band is the unconjugated dye.
- Determine the Degree of Labeling (Optional but Recommended):
 - Measure the absorbance of the purified labeled antibody at 280 nm and 590 nm.
 - The degree of labeling can be calculated using the following formula: $DOL = (A_{590} \times \epsilon_{\text{protein}}) / ((A_{280} - (A_{590} \times CF_{280})) \times \epsilon_{\text{dye}})$ Where:
 - A_{590} is the absorbance at 590 nm.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 $M^{-1}cm^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of the dye at 590 nm (92,000 $M^{-1}cm^{-1}$).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.4 for similar dyes).
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

Application: Immunofluorescence Staining

Workflow

A primary application for fluorescently labeled antibodies is in immunofluorescence (IF) staining of cells and tissues. This allows for the visualization and localization of specific target proteins within a sample.



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